3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-21-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)20-8-7-19-14/h2-4,9,12,14-15H,5-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXPHZQDCSQNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a benzamide core with a methylsulfanyl group and a bicyclic dioxin moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanism of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Effects
Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities:
- Neuroleptic Activity : Similar benzamides have shown neuroleptic effects, influencing dopaminergic pathways and potentially treating psychosis. For instance, certain benzamide derivatives were found to be significantly more potent than traditional neuroleptics like haloperidol .
- Antidepressant Properties : Some studies suggest that related compounds may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
- Anti-inflammatory Effects : The presence of the methylsulfanyl group has been associated with anti-inflammatory properties in various benzamide derivatives, indicating a potential for treating inflammatory conditions.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing synaptic transmission and neuronal activity.
- Enzymatic Modulation : It could modulate the activity of specific enzymes involved in neurotransmitter metabolism or inflammatory pathways.
Case Studies
Research involving similar compounds provides insights into the biological activity of this compound:
- Study on Benzamide Derivatives : A study explored various benzamide derivatives for their neuroleptic activity. Compounds were tested in rodent models for their ability to reduce apomorphine-induced stereotyped behavior. The results indicated that modifications to the benzamide structure significantly influenced potency and efficacy .
- Anti-inflammatory Screening : Another investigation assessed the anti-inflammatory potential of methylsulfanyl-containing compounds, demonstrating reduced edema in animal models when treated with these derivatives .
Data Table of Related Compounds
The following table summarizes the biological activities of related compounds:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of compounds related to 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide as effective antibacterial agents. The mechanism involves targeting the FtsZ protein, crucial for bacterial cell division.
Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and mutated Escherichia coli. These findings suggest that structural modifications can enhance antibacterial efficacy .
Anticancer Properties
The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells is attributed to its interaction with various signaling pathways.
Case Study : In vitro studies reported that this compound reduced cell viability in several cancer cell lines in a dose-dependent manner. This suggests its potential as an anticancer therapeutic .
Neuropharmacological Applications
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications.
Case Study : Research indicates that similar benzamide derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition may enhance cholinergic neurotransmission, providing a basis for potential treatments for neurodegenerative disorders .
Summary of Biological Activities
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with various target proteins. These studies suggest that the compound forms favorable interactions with active sites of target enzymes, enhancing its potential therapeutic efficacy .
Comparison with Similar Compounds
Pakerine (3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide)
Sodium Salt of 2-Chloro-3-(Methylsulfanyl)-N-(1-Methyl-1H-tetrazol-5-yl)-4-(Trifluoromethyl)benzamide
- Key Differences : Retains the methylsulfanyl group but incorporates chloro, trifluoromethyl, and tetrazolyl substituents.
- Activity : Used as a herbicide, highlighting the role of electronegative groups (e.g., Cl, CF₃) in agrochemical activity .
- Comparison : The tetrazolyl group may enhance soil mobility or metabolic resistance compared to the target compound’s benzodioxin moiety.
Pharmaceutical Derivatives with Benzodioxin Moieties
Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)
- Key Differences: Features a difluoropropanoyl-amino-indazol extension and a tetrahydrofuran-3-yl group.
- Activity : Patented for therapeutic applications, likely targeting enzymes or receptors due to its complex substituents .
- Significance : The indazol and difluoropropyl groups suggest optimized pharmacokinetics (e.g., metabolic stability) compared to simpler benzamides.
AstraZeneca’s GR Binder (Compound 1)
- Key Differences: Contains a difluoropropanoylamino-indazol-1-yl extension and a methyl-oxolan group.
- Activity : Binds to glucocorticoid receptors (GR), demonstrating utility in receptor occupancy studies .
- Comparison : The indazol-oxy-propyl chain may enhance receptor selectivity over the target compound’s simpler structure.
Sulfonamido-Benzodioxin Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
- Key Differences : Incorporates a chloropyridine sulfonamido group.
- Significance : Chloropyridine may enhance antimicrobial or kinase-inhibitory activity .
Structural and Functional Analysis Table
Key Findings and Implications
- Substituent Effects : Sulfonamide groups (e.g., in pakerine) generally improve target engagement via hydrogen bonding, whereas methylsulfanyl may prioritize lipophilicity and membrane permeability .
- Application Trends : Simpler benzamides with electronegative substituents (e.g., Cl, CF₃) dominate agrochemical uses, while complex extensions (e.g., indazol, difluoropropyl) are leveraged in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
